

Application of 5-(Acetylamino)-2-chlorobenzoic Acid in Agrochemical Synthesis

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Compound of Interest

Compound Name: 5-(Acetylamino)-2-chlorobenzoic acid

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Application Note: AN-ACA-2024-01

Subject: Utilization of **5-(Acetylamino)-2-chlorobenzoic Acid** as a Precursor for a Novel Phenylsulfonyleurea Herbicide

Introduction

5-(Acetylamino)-2-chlorobenzoic acid is a versatile chemical intermediate. While direct synthesis of commercial agrochemicals from this specific starting material is not extensively documented in publicly available literature, its structure lends itself to the production of biologically active molecules. The acetylamino group can serve as a protected form of an amino group, which can be deprotected to yield 2-amino-5-chlorobenzoic acid. This resulting aniline derivative is a known precursor in the synthesis of various active pharmaceutical and agrochemical ingredients.^{[1][2]}

This application note outlines a plausible synthetic pathway for the utilization of **5-(Acetylamino)-2-chlorobenzoic acid** in the production of a novel phenylsulfonyleurea herbicide. The strategy involves an initial hydrolysis (deacetylation) step to produce the key intermediate, 2-amino-5-chlorobenzoic acid, followed by a multi-step conversion to the final herbicidal compound. Phenylsulfonyleurea herbicides are a significant class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for plant growth.^{[3][4][5]}

Proposed Synthetic Pathway

The proposed pathway consists of two main stages:

- Stage 1: Hydrolysis of **5-(Acetylamino)-2-chlorobenzoic acid**. This step removes the acetyl protecting group to expose the free amine, yielding 2-amino-5-chlorobenzoic acid. This reaction is typically carried out under acidic or basic conditions. A patent from 1937 describes a similar hydrolysis of an acetyl compound to obtain 2-chloro-5-amino-benzoic acid[6].
- Stage 2: Synthesis of the Phenylsulfonylurea Herbicide. The resulting 2-amino-5-chlorobenzoic acid is converted into the target herbicide. This is a multi-step process that typically involves: a. Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride group. b. Reaction of the sulfonyl chloride with a heterocyclic amine to form a sulfonamide. c. Coupling of the sulfonamide with a phenyl isocyanate to form the final sulfonylurea bridge.

For the purpose of this application note, a representative synthesis is detailed below.

Experimental Protocols

Stage 1: Synthesis of 2-amino-5-chlorobenzoic acid

Objective: To hydrolyze the acetyl group of **5-(acetylamino)-2-chlorobenzoic acid** to yield 2-amino-5-chlorobenzoic acid.

Materials:

- **5-(Acetylamino)-2-chlorobenzoic acid**
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Deionized water
- Ethanol

Procedure:

- A mixture of **5-(acetylamino)-2-chlorobenzoic acid** (1 equivalent) and 6M hydrochloric acid (10 volumes) is heated to reflux.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- The reaction mixture is cooled to room temperature and then further cooled in an ice bath.
- The pH of the solution is carefully adjusted to approximately 3.0 with a 50% aqueous sodium hydroxide solution to precipitate the product.
- The resulting solid is collected by vacuum filtration and washed with cold deionized water.
- The crude product is recrystallized from an ethanol/water mixture to yield pure 2-amino-5-chlorobenzoic acid.
- The final product is dried under vacuum at 60 °C. A patent describes a similar process where the pure compound, 2-chloro-5-amino-benzoic acid, has a melting point of 187-188 °C and the synthesis achieved a yield of 70%^[6].

Stage 2: Synthesis of a Representative Phenylsulfonylurea Herbicide

Objective: To synthesize a novel phenylsulfonylurea herbicide from 2-amino-5-chlorobenzoic acid.

Part A: Synthesis of 2-carboxy-4-chlorobenzene-1-sulfonyl chloride

- 2-amino-5-chlorobenzoic acid (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid at 0-5 °C.
- A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

- This diazonium salt solution is then slowly added to a solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride, keeping the temperature between 10-15 °C.
- After the addition is complete, the mixture is stirred at room temperature for 2 hours.
- The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with cold water, and dried to give 2-carboxy-4-chlorobenzene-1-sulfonyl chloride.

Part B: Synthesis of the final Phenylsulfonylurea Herbicide

- To a solution of 2-amino-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous pyridine at 0 °C, 2-carboxy-4-chlorobenzene-1-sulfonyl chloride (1 equivalent) is added portion-wise.
- The mixture is stirred at room temperature for 12 hours.
- The reaction mixture is poured into ice-water and acidified with HCl. The precipitated sulfonamide is filtered, washed, and dried.
- The dried sulfonamide (1 equivalent) and phenyl isocyanate (1.1 equivalents) are dissolved in anhydrous acetonitrile.
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) is added, and the mixture is stirred at room temperature for 24 hours.
- The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final phenylsulfonylurea herbicide.

Data Presentation

Table 1: Reagents for the Synthesis of 2-amino-5-chlorobenzoic acid

Reagent	Molar Mass (g/mol)	Moles (mol)	Mass (g)	Volume (mL)
5-(Acetylamino)-2-chlorobenzoic acid	213.62	1.0	213.62	-
Concentrated HCl	36.46	-	-	Varies
Sodium Hydroxide	40.00	-	-	Varies

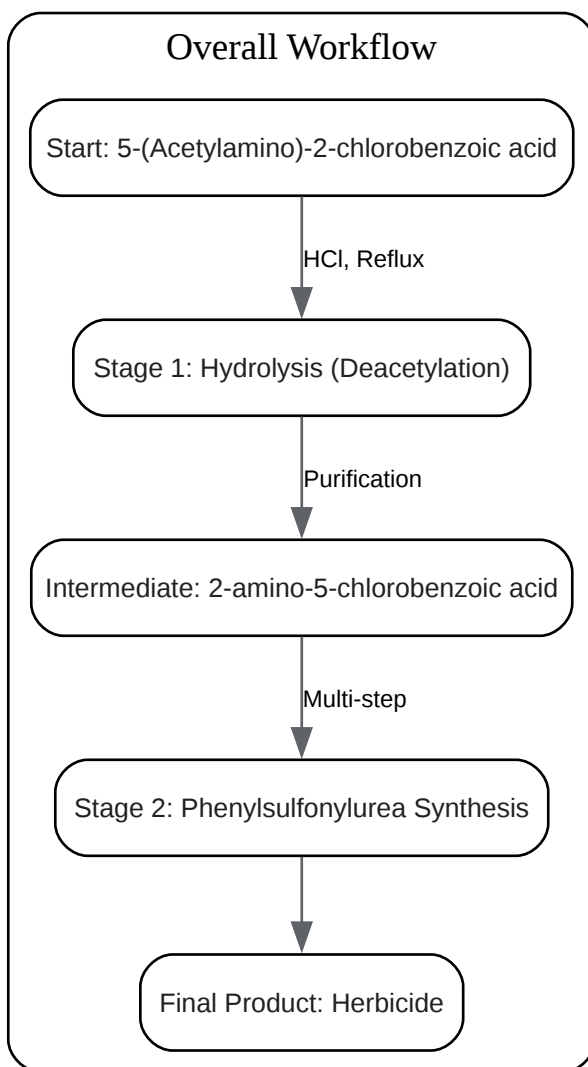
Table 2: Hypothetical Yield for the Synthesis of 2-amino-5-chlorobenzoic acid

Product	Molar Mass (g/mol)	Theoretical Yield (g)	Actual Yield (g)	Percentage Yield (%)
2-amino-5-chlorobenzoic acid	171.59	171.59	120.11	70

Table 3: Hypothetical Yields for the Phenylsulfonylurea Herbicide Synthesis

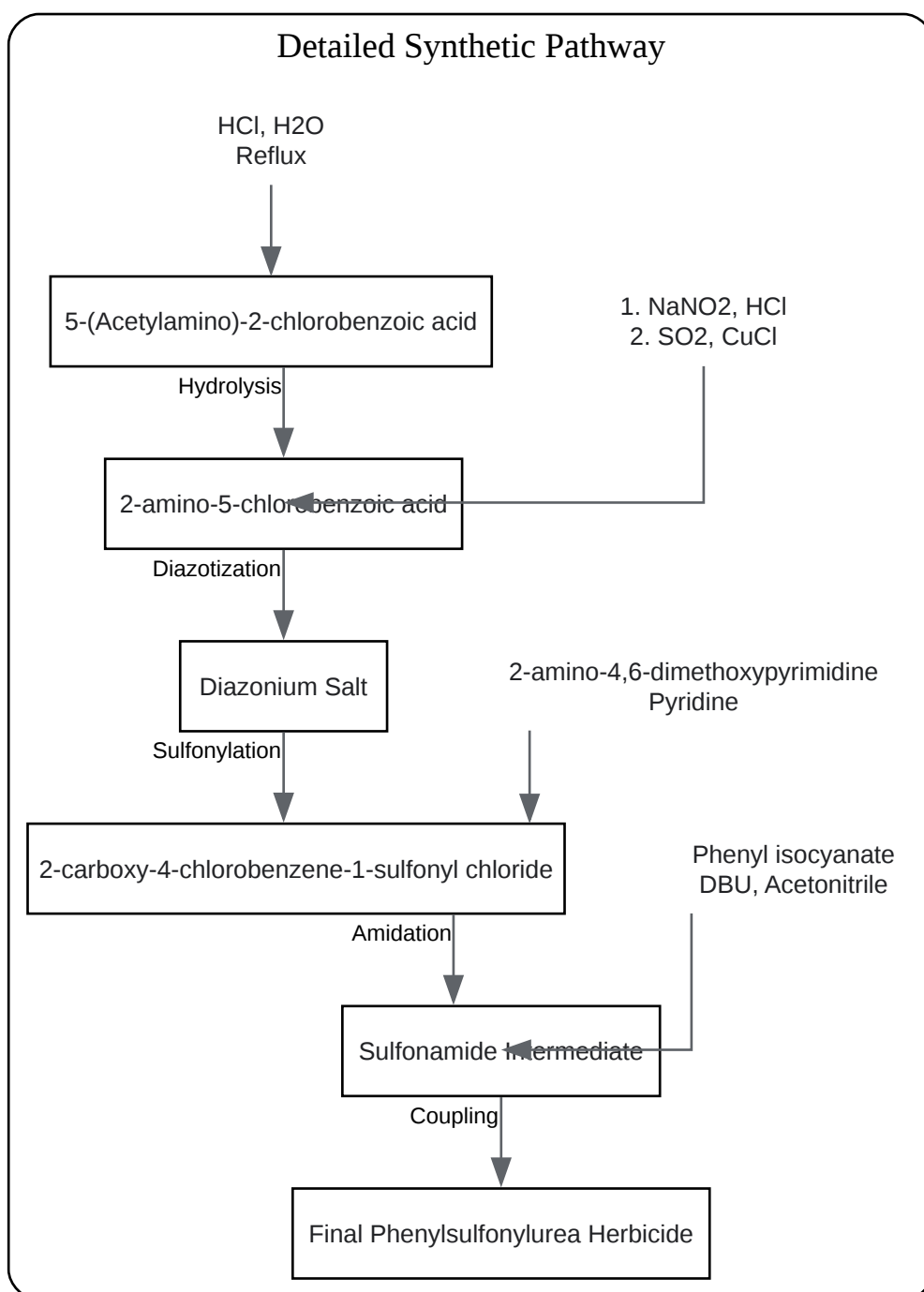
Step	Product	Theoretical Yield (%)	Assumed Actual Yield (%)
Stage 2A	2-carboxy-4-chlorobenzene-1-sulfonyl chloride	100	75
Stage 2B	Final Phenylsulfonylurea Herbicide	100	80

Visualizations



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Caption: Overall workflow for the synthesis of a phenylsulfonylurea herbicide.



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Caption: Detailed reaction steps for the proposed herbicide synthesis.

Conclusion

5-(Acetylamino)-2-chlorobenzoic acid is a viable precursor for the synthesis of complex agrochemical molecules, such as phenylsulfonyleurea herbicides. The presented synthetic route, involving a key deprotection step to 2-amino-5-chlorobenzoic acid, provides a framework for the development of novel crop protection agents. Further optimization of reaction conditions and purification procedures would be necessary for large-scale production. This application note serves as a guide for researchers and scientists in the field of agrochemical development.

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